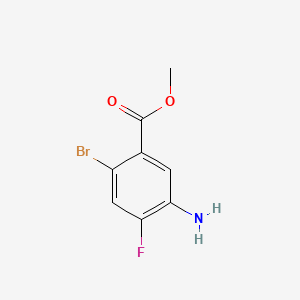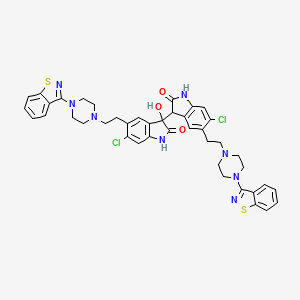
1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- is a chemical compound with a unique structure that includes a chlorocarbonyl group and an acetate group attached to a cyclohexa-1,4-dien-1-yl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- typically involves the chlorination of a precursor compound followed by acetylation. One common method is the reaction of a cyclohexa-1,4-dien-1-yl derivative with thionyl chloride (SOCl₂) to introduce the chlorocarbonyl group. This is followed by the reaction with acetic anhydride (Ac₂O) to form the acetate ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Esterification and Hydrolysis: The acetate group can participate in esterification reactions or be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for introducing the chlorocarbonyl group.
Acetic Anhydride (Ac₂O): Used for acetylation.
Nucleophiles (e.g., amines, alcohols): Used for substitution reactions.
Oxidizing Agents (e.g., KMnO₄, H₂O₂): Used for oxidation reactions.
Reducing Agents (e.g., LiAlH₄, NaBH₄): Used for reduction reactions.
Major Products Formed
Substituted Derivatives: Formed through nucleophilic substitution.
Carboxylic Acids: Formed through hydrolysis of the acetate group.
Oxidized or Reduced Compounds: Formed through oxidation or reduction reactions.
科学的研究の応用
4-(Chlorocarbonyl)-6-oxocyclohexa-1-4-dien-1-yl acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Used in the development of novel materials with specific properties
作用機序
The mechanism of action of 4-(Chlorocarbonyl)-6-oxocyclohexa-1-4-dien-1-yl acetate involves its reactive functional groups. The chlorocarbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. The acetate group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
- 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl chloride
- 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl methyl ester
- 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl ethyl ester
特性
CAS番号 |
119735-52-3 |
|---|---|
分子式 |
C9H7ClO4 |
分子量 |
214.601 |
IUPAC名 |
(4-carbonochloridoyl-6-oxocyclohexa-1,4-dien-1-yl) acetate |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(9(10)13)4-7(8)12/h3-4H,2H2,1H3 |
InChIキー |
NSFSEYKUDCPACQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CCC(=CC1=O)C(=O)Cl |
同義語 |
1,4-Cyclohexadiene-1-carbonyl chloride, 4-(acetyloxy)-3-oxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B569095.png)




![1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3](/img/new.no-structure.jpg)







